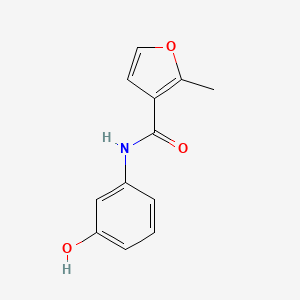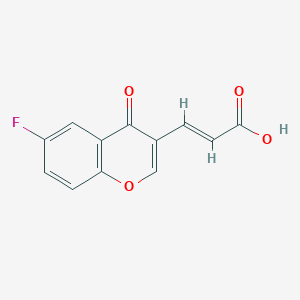
2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester
Übersicht
Beschreibung
2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester, also known as Boc-Phe-OMe, is a chemical compound widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents, including ethanol and methanol. Boc-Phe-OMe is a derivative of phenylalanine, an essential amino acid that is found in many proteins.
Wissenschaftliche Forschungsanwendungen
Diastereoselective Synthesis and Heterocyclic Systems
A study by Uršič et al. (2009) demonstrates the diastereoselective synthesis of complex heterocyclic systems using methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate as a precursor. The research outlines a pathway for creating novel pyrazole and pyrrolo[3,4-c]pyridazine derivatives, showcasing the compound's utility in developing new heterocyclic compounds with potential applications in medicinal chemistry and material science (Uršič et al., 2009).
Conformational Studies
Forgó et al. (2005) investigated the conformations of related propenoic acid derivatives in different solvents using NMR spectroscopy. Although this study focuses on a closely related molecule, it underscores the broader utility of NMR techniques in understanding the conformational dynamics of propenoic acid derivatives in solution, which is crucial for their application in synthesis and material development (Forgó et al., 2005).
Regioselective Synthesis and Mass Spectral Studies
Xu et al. (2000) presented a regioselective synthesis approach for succinic acid 4-methyl/isopropyl esters, analyzing their electron impact mass spectral fragmentation. While focusing on a different ester, this research highlights the importance of regioselective synthesis techniques and mass spectrometry in characterizing and developing ester derivatives for various scientific applications (Xu et al., 2000).
Thermodynamic Parameters in Chiral Separation
A study on the enantioseparation of 2-Benzoylamino-3-phenyl-propionic acid methyl ester by Weng Wen (2005) explored the influence of mobile phase composition on thermodynamic parameters using a chiral stationary phase derived from L-tartaric acid. This research demonstrates the compound's application in chiral separation technologies, which are vital for pharmaceutical research and development (Weng Wen, 2005).
Synthetic Transformations and Material Science
The research by Trejo-Machin et al. (2017) on the use of phloretic acid for the elaboration of polybenzoxazine highlights the utility of propenoic acid derivatives in material science, particularly in enhancing the reactivity of molecules for the development of new materials. Although it focuses on a different chemical, this study illustrates the broader relevance of propenoic acid derivatives in creating advanced materials with enhanced properties (Trejo-Machin et al., 2017).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and proteins .
Mode of Action
It has been observed that similar compounds can undergo dynamic kinetic asymmetric transformation, which suggests that they may interact with their targets in a similar manner .
Biochemical Pathways
Compounds with similar structures have been found to influence various metabolic pathways .
Result of Action
Similar compounds have been found to have significant effects on cellular processes .
Action Environment
The action, efficacy, and stability of methyl 3-anilino-2-benzamidoprop-2-enoate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present .
Eigenschaften
IUPAC Name |
methyl 3-anilino-2-benzamidoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-17(21)15(12-18-14-10-6-3-7-11-14)19-16(20)13-8-4-2-5-9-13/h2-12,18H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWILQLPXJKENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363028 | |
| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |
CAS RN |
102025-82-1 | |
| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

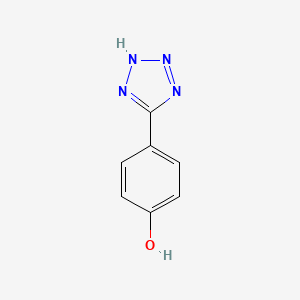



![4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B1347674.png)
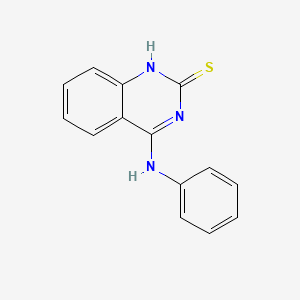
![4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B1347678.png)
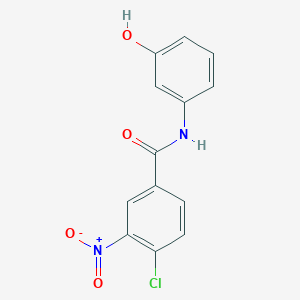

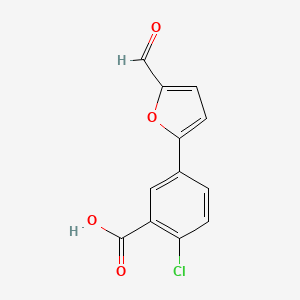
![2-[(5-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B1347695.png)
